molecular formula C9H9N3 B2688538 3-(Azetidin-1-yl)pyridine-2-carbonitrile CAS No. 1862459-36-6

3-(Azetidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2688538
CAS No.: 1862459-36-6
M. Wt: 159.192
InChI Key: HUAULSSKAHZCKW-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)pyridine-2-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor containing both the azetidine and pyridine moieties. For example, a precursor such as 2-(azetidin-1-yl)pyridine-3-carbonitrile can be synthesized through a multi-step process involving the formation of the azetidine ring via cyclization reactions and subsequent functionalization to introduce the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally benign conditions to minimize waste and reduce production costs. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Azetidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)pyridine-2-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(azetidin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-8-9(3-1-4-11-8)12-5-2-6-12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAULSSKAHZCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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